beta-N-Methylamino-L-alanine
Overview
Description
Beta-N-Methylamino-L-alanine Neurotoxicity and Interaction with Bicarbonate
Beta-N-methylamino-L-alanine (BMAA) is an excitotoxic amino acid found in cycad seeds and has been implicated in the neurodegenerative condition known as Guam amyotrophic lateral sclerosis-parkinsonism-dementia. The neurotoxicity of BMAA is not well understood due to its lack of an omega acidic moiety, which is common in other excitatory amino acids. However, studies have shown that BMAA's neurotoxic and neuroexcitatory effects in murine cortical cell cultures are only observed when physiological concentrations of bicarbonate are present. This suggests that bicarbonate may noncovalently interact with BMAA, potentially altering its molecular configuration to activate glutamate receptors .
Agonistic Action at Non-NMDA-Type Receptors
Further investigation into BMAA's mechanism of action revealed that in the presence of bicarbonate, BMAA can activate ionic currents that are not antagonized by typical excitatory amino acid receptor antagonists. These currents are modulated by extracellular calcium concentrations and are significantly potentiated by the addition of bicarbonate, which also causes a shift in pH. The potentiation of BMAA by bicarbonate suggests an agonist action at non-NMDA-type receptors, as the currents are not affected by NMDA receptor antagonists or by the presence of extracellular magnesium .
Interaction with Erythrocyte Membrane Cytoskeletal Proteins
BMAA's interaction with biological membranes has also been studied, particularly with erythrocyte membranes. Using electron paramagnetic resonance techniques, it was found that BMAA does not alter the motion or order of bilayer lipids but does cause a significant, dose-dependent alteration in the physical state of cytoskeletal proteins. This interaction with cytoskeletal proteins could be a potential mechanism for BMAA's neurotoxicity and may contribute to the neurological disorders observed in the Chamorro population of Guam .
Analysis of BMAA Derivatives for Mass Spectrometry
For the analysis of BMAA via gas chromatography/mass spectrometry (GC/MS), it is necessary to derivatize BMAA to a nonpolar, volatile compound. This is achieved by reacting BMAA with ethyl chloroformate. Research into the mass spectrometric fragmentation patterns of the BMAA derivative revealed that the formation of a specific ion is due to the loss of [CH3CH2O.] from the amino groups, which is a departure from previous assumptions. Understanding these fragmentation pathways is crucial for the accurate identification and quantification of BMAA .
Scientific Research Applications
Detection and Analysis Techniques
Beta-N-methylamino-L-alanine (BMAA) is a neurotoxic amino acid produced by cyanobacteria. Research has developed methods for detecting BMAA in biological samples, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS). These methods are crucial for identifying BMAA in environmental and biological samples, contributing to our understanding of its distribution and potential impacts (Esterhuizen & Downing, 2008); (Spáčil et al., 2010).
Neurotoxicity and Neurodegenerative Diseases
Several studies have investigated the potential role of BMAA in neurodegenerative diseases. BMAA has been linked to neurotoxic effects and alterations in proteins associated with neurodegenerative diseases, such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS) (Muñoz-Sáez et al., 2013); (Cruz-Aguado et al., 2006).
Impact on Cellular and Molecular Functions
Research has also focused on the impact of BMAA on cellular and molecular functions. Studies show that BMAA can affect amino acid metabolism pathways, neurotransmitter synthesis, and induce oxidative stress in human neuroblastoma cells (Engskog et al., 2017); (Liu et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-(methylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-6-2-3(5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVHVMNGOZXSOZ-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166611 | |
Record name | beta-N-Methylamino-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-N-Methylamino-L-alanine | |
CAS RN |
15920-93-1 | |
Record name | β-(N-Methylamino)-L-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15920-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-N-Methylamino-L-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015920931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-N-Methylamino-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-METHYLAMINO-L-ALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/108SA6URTV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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